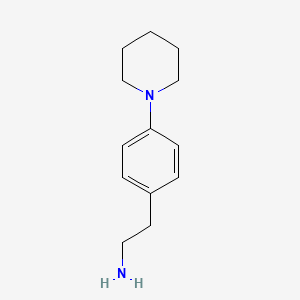

2-(4-Piperidin-1-yl-phenyl)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Piperidin-1-yl-phenyl)-ethylamine” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide variety of biological activities .

Synthesis Analysis

While specific synthesis methods for “2-(4-Piperidin-1-yl-phenyl)-ethylamine” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .

Scientific Research Applications

Chemiluminescent Probes for Free Radical Detection

This compound has potential applications in the development of chemiluminescent probes. These probes can be used to detect free radicals and reactive oxygen species (ROS), which are crucial in understanding oxidative stress mechanisms in various diseases . The ability to measure these unstable structures with high sensitivity is vital for advancing research in biophysics and medicine.

Drug Discovery and Development

The piperidine nucleus, present in “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, is a significant structure in drug discovery. Piperidine derivatives are utilized in a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . This compound could serve as a key intermediate in synthesizing such pharmacologically active molecules.

Synthesis of Heterocyclic Compounds

In synthetic chemistry, “2-(4-Piperidin-1-yl-phenyl)-ethylamine” can be used as a building block for creating novel heterocyclic compounds. These compounds have diverse applications, ranging from materials science to pharmaceuticals .

Linker in PROTAC Development

The compound can act as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a new class of drugs that target proteins for degradation and have shown promise in treating various diseases, including cancer .

Inhibition of PARP Enzymes

“2-(4-Piperidin-1-yl-phenyl)-ethylamine” derivatives have shown efficacy as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes are involved in DNA repair, and their inhibition can be beneficial in treating cancers with specific genetic mutations .

Antioxidant Properties

Compounds with the piperidine moiety, like “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, may exhibit antioxidant properties. These properties are essential in combating oxidative stress and could have implications in treating chronic diseases and aging-related conditions .

Modulation of Neurotransmitter Activity

Piperidine derivatives are known to interact with various neurotransmitter systems. As such, “2-(4-Piperidin-1-yl-phenyl)-ethylamine” could be researched for its potential effects on neurological pathways and disorders .

Material Science Applications

The structural features of “2-(4-Piperidin-1-yl-phenyl)-ethylamine” make it a candidate for developing new materials with unique properties, such as conducting polymers or luminescent materials for electronic and photonic devices .

Future Directions

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This suggests that “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and similar compounds could have potential applications in drug discovery and other fields.

properties

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKAXRQMCRKDSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276913 |

Source

|

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

CAS RN |

38589-09-2 |

Source

|

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)